N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide
Description
Properties
Molecular Formula |
C8H14N6 |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
N'-pyrrolidin-3-yl-2-(1H-1,2,4-triazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C8H14N6/c9-7(3-8-11-5-12-14-8)13-6-1-2-10-4-6/h5-6,10H,1-4H2,(H2,9,13)(H,11,12,14) |
InChI Key |
MDQHNLLSUYCCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N=C(CC2=NC=NN2)N |
Origin of Product |
United States |
Biological Activity
N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a 1,2,4-triazole ring, which is significant in medicinal chemistry for its diverse biological properties. The molecular formula for this compound can be represented as with a molecular weight of approximately 222.26 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of triazole have been synthesized and tested against various pathogens. A study highlighted that certain triazole derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential of this compound in treating infections caused by these organisms .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A series of compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds containing the triazole ring demonstrated significant cytotoxicity against breast cancer (MDA-MB231) and colon cancer (HCT116) cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study involving several triazole derivatives:
- Compound A showed an IC50 value of 42.5 µg/mL against MDA-MB231 cells.
- Compound B exhibited an IC50 value of 64.3 µg/mL against HCT116 cells .
These findings suggest that the incorporation of the pyrrolidine and triazole moieties may enhance the anticancer activity of the compound.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes like lanosterol 14α-demethylase in fungi and similar enzymes in cancer cells.
- Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide and its analogs:
Key Observations :
- The pyrrolidine substituent in the target compound distinguishes it from analogs with aromatic (e.g., pyridinyl in ) or bulky bicyclic groups (). This likely reduces steric hindrance and improves membrane permeability .
- The trifluoromethyl group in and enhances lipophilicity and electron-withdrawing effects, whereas the cyclopropyl group in may stabilize conformational flexibility .
Physical Properties:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
